molecular formula C24H17ClN2O3 B2521603 3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-12-1

3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2521603
CAS No.: 892420-12-1
M. Wt: 416.86
InChI Key: RDNJCLMKVHODSF-UHFFFAOYSA-N
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Description

3-Benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-Benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

892420-12-1

Molecular Formula

C24H17ClN2O3

Molecular Weight

416.86

IUPAC Name

3-benzyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17ClN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

RDNJCLMKVHODSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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